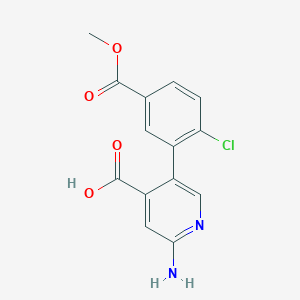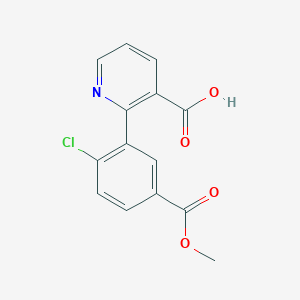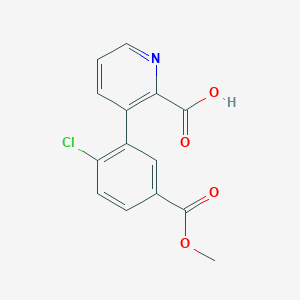
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid
描述
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acids These compounds are characterized by a pyridine ring substituted with a carboxylic acid group The specific structure of this compound includes a chloro and methoxycarbonyl group attached to a phenyl ring, which is further connected to the picolinic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The specific conditions for this reaction include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the desired product.
化学反应分析
Types of Reactions
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives.
科学研究应用
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
作用机制
The mechanism of action of 3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. For instance, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and packaging, making it a potential antiviral agent . Additionally, the compound may inhibit membrane fusion events during viral entry, further contributing to its antiviral activity .
相似化合物的比较
Similar Compounds
Picolinic acid: A simpler analog with a similar pyridine carboxylate structure.
6-Amino-3-(2-chloro-5-methoxycarbonylphenyl)picolinic acid:
3-(2-Chloro-5-methoxycarbonylphenyl)-5-fluorobenzoic acid: A related compound with a fluorine substitution, which may exhibit distinct chemical and biological properties.
Uniqueness
3-(2-Chloro-5-methoxycarbonylphenyl)picolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. Its combination of chloro and methoxycarbonyl groups on the phenyl ring, along with the picolinic acid moiety, makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
3-(2-chloro-5-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO4/c1-20-14(19)8-4-5-11(15)10(7-8)9-3-2-6-16-12(9)13(17)18/h2-7H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQZJQJJKTXXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=C(N=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601164140 | |
| Record name | 2-Pyridinecarboxylic acid, 3-[2-chloro-5-(methoxycarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261950-21-3 | |
| Record name | 2-Pyridinecarboxylic acid, 3-[2-chloro-5-(methoxycarbonyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261950-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Pyridinecarboxylic acid, 3-[2-chloro-5-(methoxycarbonyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601164140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]picolinic acid](/img/structure/B6394000.png)
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6394004.png)
![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxynicotinic acid](/img/structure/B6394015.png)

![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-hydroxyisonicotinic acid](/img/structure/B6394036.png)
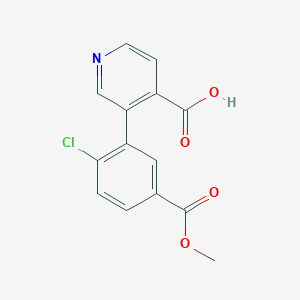
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6394052.png)
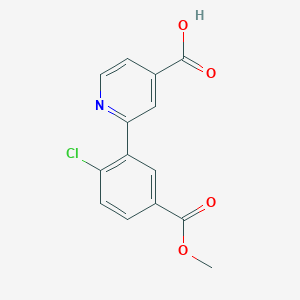
![2-[4-(Ethoxycarbonyl)-3-fluorophenyl]nicotinic acid](/img/structure/B6394078.png)
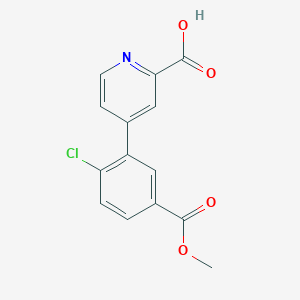
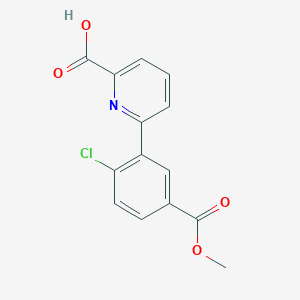
![2-Chloro-5-[4-(ethoxycarbonyl)-3-fluorophenyl]isonicotinic acid](/img/structure/B6394103.png)
